![molecular formula C15H24O B12912205 3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan CAS No. 66090-18-4](/img/structure/B12912205.png)
3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan is a complex organic compound characterized by its unique structure, which includes a furan ring fused to a decahydrocyclododecane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, such as 2-methylcyclododecanone, followed by a series of reduction and cyclization steps to form the desired furan ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into more saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine or bromine under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]pyrrole
- 3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene
Uniqueness
3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan is unique due to its furan ring, which imparts distinct chemical properties compared to its pyrrole and thiophene analogs. This uniqueness makes it valuable for specific applications where the furan ring’s reactivity and stability are advantageous.
Properties
CAS No. |
66090-18-4 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3-methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan |
InChI |
InChI=1S/C15H24O/c1-13-12-16-15-11-9-7-5-3-2-4-6-8-10-14(13)15/h12H,2-11H2,1H3 |
InChI Key |
VLOWJEUNNXOQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1CCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



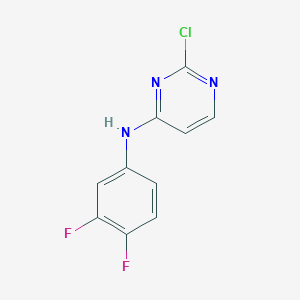
![7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione](/img/structure/B12912140.png)
![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12912142.png)
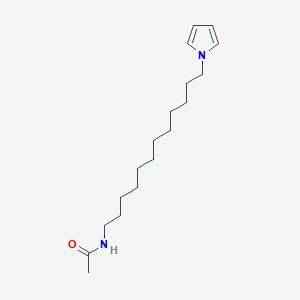
![5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12912156.png)
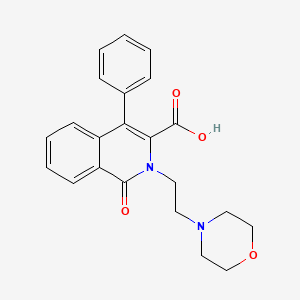
![Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane](/img/structure/B12912166.png)
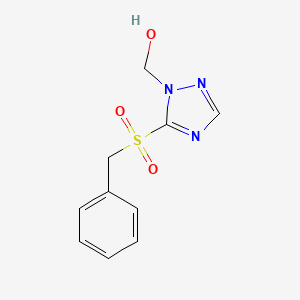
![(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol](/img/structure/B12912172.png)
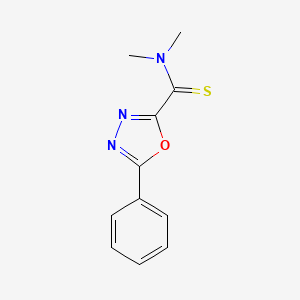
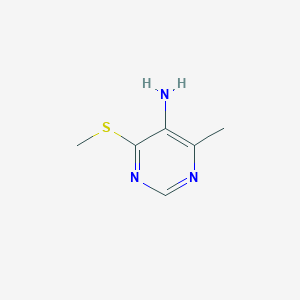

![1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one](/img/structure/B12912192.png)
